Product packaging for (4-Cyclohexyl)butyl 2-pyridyl ketone(Cat. No.:CAS No. 898779-64-1)

(4-Cyclohexyl)butyl 2-pyridyl ketone

Cat. No.: B1613817
CAS No.: 898779-64-1
M. Wt: 245.36 g/mol
InChI Key: ZPPNNIFZKKXNHS-UHFFFAOYSA-N
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Description

Contextualization within the Field of Ketone Chemistry

Ketones are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to two other carbon atoms. Their reactivity, which is centered on the electrophilic carbon and the nucleophilic oxygen of the carbonyl, makes them versatile intermediates in a vast array of chemical transformations. These include nucleophilic additions, reductions to alcohols, and formations of enols or enolates for alpha-functionalization reactions.

The chemical behavior of (4-Cyclohexyl)butyl 2-pyridyl ketone is fundamentally governed by its ketone group. This functional group is a key site for reactions such as reduction to the corresponding secondary alcohol, which could be a target for creating chiral centers, or for reactions at the alpha-carbon positions. The presence of the pyridyl and cyclohexyl groups can influence the reactivity of the ketone through steric and electronic effects.

Significance of 2-Pyridyl and Cyclohexyl Moieties in Organic Synthesis and Ligand Design

The true intrigue of this compound lies in the combination of its two terminal moieties: the 2-pyridyl group and the cyclohexyl group.

The 2-pyridyl moiety is a common feature in ligands used in coordination chemistry and catalysis. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent donor for coordinating to metal ions. Bidentate and pincer ligands incorporating 2-pyridyl units are ubiquitous in the design of catalysts for a variety of organic transformations, including hydrogenation and cross-coupling reactions. rsc.orgnih.govproquest.com For instance, ligands derived from di(2-pyridyl) ketone are known to form complexes with various metals, highlighting the chelating potential of this structural motif. nih.gov The nitrogen atom can also influence the reactivity of the adjacent ketone through electronic effects and can be involved in directing group-assisted reactions.

The cyclohexyl moiety , a saturated carbocyclic ring, is frequently incorporated into molecules in medicinal chemistry and materials science. nih.gov In drug design, the cyclohexyl group is often used to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes. nih.gov It also introduces conformational rigidity, which can help in locking a molecule into a specific bioactive conformation, potentially leading to higher affinity and selectivity for a biological target. nih.govtandfonline.com The metabolic stability of a drug candidate can also be improved by replacing more labile alkyl chains with a cyclohexyl ring. nih.gov Furthermore, the stereochemistry of substituted cyclohexyl rings can be crucial for biological activity. nih.gov

Overview of Current Research Trends for Complex Ketone Structures

Modern chemical research is increasingly focused on the synthesis and application of complex molecules with precisely defined three-dimensional structures. For ketones, this translates into several key trends:

Asymmetric Catalysis: The development of methods for the enantioselective reduction of ketones to chiral alcohols is a major area of research. rsc.org Catalysts based on transition metals with chiral ligands, often containing pyridyl-like structures, are at the forefront of this field. rsc.orgproquest.com

C-H Functionalization: Direct functionalization of C-H bonds adjacent to a ketone (the alpha-position) is a powerful strategy for building molecular complexity. nih.gov Palladium-catalyzed α-arylation of ketones, for example, is a well-established method where the nature of the ligand is critical for catalytic activity and selectivity. nih.gov

Photocatalysis: The use of light to drive chemical reactions has gained significant traction. Ketones, including those with aromatic and heteroaromatic substituents like the pyridyl group, can undergo photochemical reactions such as photocyclization. colab.wsacs.org

Biocatalysis: Enzymes, such as alcohol dehydrogenases, are increasingly used for the stereoselective reduction of ketones, offering environmentally benign reaction conditions and high levels of enantiopurity. mdpi.com

This compound, with its combination of a reducible ketone, a coordinating pyridyl group, and a conformationally influential cyclohexyl ring, sits (B43327) at the intersection of these research trends. While direct studies are limited, its structure suggests potential as a precursor for chiral alcohols, a ligand for catalytic applications, or a scaffold for the synthesis of more complex molecular architectures. Further investigation into its synthesis and reactivity is warranted to fully explore its potential within the landscape of modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO B1613817 (4-Cyclohexyl)butyl 2-pyridyl ketone CAS No. 898779-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-1-pyridin-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h6-7,11,13-14H,1-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPNNIFZKKXNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641992
Record name 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-64-1
Record name 5-Cyclohexyl-1-(2-pyridinyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyclohexyl Butyl 2 Pyridyl Ketone and Its Analogs

Strategic Disconnections and Retrosynthetic Pathways

The design of a synthetic route for (4-Cyclohexyl)butyl 2-pyridyl ketone begins with a retrosynthetic analysis to identify the most logical bond disconnections. This process breaks the target molecule down into simpler, more readily available starting materials, known as synthons, and their real-world chemical equivalents. For this particular ketone, two primary carbon-carbon bond formation strategies emerge from disconnecting the bonds adjacent to the central carbonyl group.

Carbon-Carbon Bond Formation Strategies

The ketone's structure allows for two logical points of disconnection, each leading to a different set of synthetic precursors and corresponding reaction methodologies.

The first strategic disconnection is at the C-C bond between the carbonyl carbon and the 2-position of the pyridine (B92270) ring. This pathway suggests the coupling of a 2-pyridyl nucleophile with an electrophilic (4-cyclohexyl)butyl acyl group, or conversely, a 2-pyridyl electrophile with a nucleophilic (4-cyclohexyl)butyl acyl equivalent.

Path A: This involves reacting a 2-pyridyl organometallic reagent (e.g., 2-pyridylzinc halide, 2-pyridyl Grignard reagent, or a 2-pyridylboronic acid derivative) with an activated form of 5-cyclohexylpentanoic acid, such as (4-cyclohexyl)butanoyl chloride.

Path B: This alternative involves an acyl anion equivalent. For instance, a palladium-catalyzed coupling of a cyanohydrin derived from a (4-cyclohexyl)butyl aldehyde with a 2-halopyridine. organic-chemistry.org

The second key disconnection occurs at the C-C bond between the carbonyl carbon and the (4-cyclohexyl)butyl side chain. This approach focuses on acylating a (4-cyclohexyl)butyl nucleophile with an activated 2-picolinic acid derivative.

Path C: This route typically employs an organometallic reagent derived from a 4-cyclohexylbutyl halide, such as a Grignard or organozinc reagent, which then reacts with a 2-pyridyl acyl electrophile like 2-picolinoyl chloride.

Path D: An alternative involves the coupling of a (4-cyclohexyl)butylboronic acid or its ester with a 2-pyridyl acyl derivative.

Approaches for Constructing the 2-Pyridyl Ketone Core Structure

The synthesis of the 2-pyridyl ketone core is most effectively achieved through acylation reactions, particularly those facilitated by transition metal catalysts. These methods offer high efficiency and functional group tolerance.

Acylation Reactions

Modern organic synthesis heavily relies on cross-coupling reactions to form C-C bonds. The synthesis of ketones, including 2-pyridyl ketones, has been significantly advanced by the development of catalytic systems that couple organometallic reagents with acyl electrophiles. lookchem.com

Transition metal-catalyzed reactions provide powerful and versatile tools for the synthesis of ketones from a variety of starting materials. wikipedia.orgwikipedia.orgmdpi.com The Negishi, Suzuki, and Kumada couplings are cornerstone methodologies in this field.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is highly regarded for its broad functional group tolerance and the often high reactivity of organozinc reagents. lookchem.comnih.gov The synthesis of 2-pyridyl ketones can be achieved by coupling a 2-pyridylzinc reagent with an acyl chloride. researchgate.net A significant advantage is the development of solid, air-stable 2-pyridylzinc reagents that combine the operational simplicity of boronates with the reliability of organozincs, often allowing reactions to proceed at room temperature. nih.gov The coupling of 2-pyridylzinc reagents generally proceeds efficiently with a variety of electrophiles, tolerating functional groups like esters and even free N-H bonds. nih.gov

Suzuki Coupling

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate using a palladium catalyst, is one of the most versatile C-C bond-forming methods. researchgate.netnih.gov Its application to ketone synthesis often involves the coupling of an acyl chloride with a boronic acid. mdpi.com However, the use of 2-pyridylboronic acids presents unique challenges, as these reagents are often unstable and prone to rapid protodeboronation. nih.govresearchgate.net To overcome this, more stable derivatives such as MIDA (N-methyliminodiacetic acid) or pinacol (B44631) boronates are employed. nih.gov Despite these hurdles, the Suzuki reaction remains a powerful tool, and methods for the carbonylative coupling of aryl bromides with boronic acid derivatives under base-free conditions have also been developed, offering a three-component route to unsymmetrical ketones. acs.org

Kumada Coupling

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent (organomagnesium) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a cost-effective and powerful method for forming carbon-carbon bonds. organic-chemistry.org For ketone synthesis, the reaction can involve the coupling of a Grignard reagent with an activated carboxylic acid derivative like a thioester or acyl chloride. organic-chemistry.orgarkat-usa.org The synthesis of 2-pyridyl ketones via Kumada coupling can be challenging due to the reactivity of the Grignard reagent, but the development of specialized ligands has expanded its scope. researchgate.net The reaction is particularly useful for large-scale industrial syntheses due to the low cost of starting materials. wikipedia.org

Coupling ReactionTypical CatalystNucleophileElectrophileKey AdvantagesCommon Challenges
Negishi CouplingPd(PPh₃)₄, Ni(acac)₂, Pd(dba)₂/ligandOrganozinc Halide (R-ZnX)Acyl Chloride, Aryl HalideHigh functional group tolerance; mild reaction conditions; use of stable, solid reagents. wikipedia.orgnih.govPreparation of organozinc reagent required.
Suzuki CouplingPd(OAc)₂, Pd₂(dba)₃/ligandBoronic Acid/Ester (R-B(OR)₂)Acyl Chloride, Aryl HalideHigh stability of boron reagents; wide availability of reagents; tolerance to water. mdpi.comnih.govInstability of 2-pyridylboronic acids (protodeboronation); often requires base. researchgate.net
Kumada CouplingNiCl₂(diphosphine), Pd(PPh₃)₄Grignard Reagent (R-MgX)Acyl Chloride, Aryl HalideHigh reactivity of nucleophile; low cost of Grignard reagents. wikipedia.orgorganic-chemistry.orgLow functional group tolerance; sensitive to moisture and air. organic-chemistry.org
Reaction of Organometallic Reagents with Acid Derivatives

A cornerstone of ketone synthesis is the reaction of organometallic reagents with carboxylic acid derivatives. This method is highly effective for creating carbon-carbon bonds. In the context of synthesizing 2-acylpyridines, Grignard reagents are particularly valuable.

The general strategy involves the reaction of a Grignard reagent, such as (4-cyclohexyl)butylmagnesium bromide, with a suitable 2-substituted pyridine that can act as an acylating agent. Common substrates include 2-pyridyl esters, amides (like Weinreb amides), and nitriles.

Grignard Reagents with 2-Cyanopyridine (B140075): The addition of a Grignard reagent to the nitrile group of 2-cyanopyridine is a direct and efficient method. The reaction proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed with aqueous acid to yield the desired ketone. jove.comwikipedia.orgwikipedia.org This one-pot reaction is advantageous due to its simplicity and the commercial availability of 2-cyanopyridine. The Grignard reagent adds to the electrophilic carbon of the nitrile, and subsequent workup replaces the nitrogen with a carbonyl oxygen. wikipedia.orgwikipedia.org

Grignard Reagents with 2-Pyridyl Esters or Thioesters: Alternatively, esters of picolinic acid (pyridine-2-carboxylic acid) can be used. However, the high reactivity of Grignard reagents can lead to the formation of a tertiary alcohol byproduct through a second addition to the initially formed ketone. To mitigate this, less reactive organometallic reagents or specific reaction conditions are often employed. A recent development involves the use of pyridine thioesters, which, when coupled with Grignard reagents in the presence of a copper(I) catalyst, can regioselectively produce ketones under mild conditions. chemistrysteps.com

A representative reaction scheme is the addition of (4-cyclohexyl)butylmagnesium bromide to 2-cyanopyridine.

Reactant 1Reactant 2ReagentsProductNotes
(4-Cyclohexyl)butylmagnesium bromide2-Cyanopyridine1. Diethyl ether or THFThis compoundThe reaction forms a stable intermediate imine salt which is hydrolyzed in the second step. jove.com
2. H₃O⁺ (aqueous acid workup)Yields are generally good for this type of reaction.

Oxidation Reactions

Oxidation reactions provide an alternative pathway to ketones from more reduced functional groups, most commonly secondary alcohols.

Oxidation of Secondary Alcohol Precursors

The oxidation of a secondary alcohol is a reliable and widely used method for preparing ketones. This approach involves the synthesis of the corresponding secondary alcohol precursor, 1-(pyridin-2-yl)-5-cyclohexylpentan-1-ol , followed by its oxidation.

The precursor alcohol can be readily synthesized via a Grignard reaction between 2-pyridinecarboxaldehyde and (4-cyclohexyl)butylmagnesium bromide . libretexts.org This reaction adds the (4-cyclohexyl)butyl nucleophile to the carbonyl carbon of the aldehyde, and subsequent protonation yields the target secondary alcohol.

Once the alcohol precursor is obtained, it can be oxidized to the ketone using a variety of standard oxidizing agents. masterorganicchemistry.com

Oxidizing AgentSolventTypical ConditionsNotes
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Anhydrous, Room TemperatureA mild oxidant that typically stops at the ketone stage without over-oxidation. masterorganicchemistry.com
Chromic acid (H₂CrO₄) / Jones ReagentAcetoneAqueous H₂SO₄A strong oxidant, but since ketones are resistant to further oxidation, it is effective for this transformation. masterorganicchemistry.com
Swern Oxidation (DMSO, oxalyl chloride)Dichloromethane (CH₂Cl₂)Low Temperature (-78 °C), followed by a hindered base (e.g., Et₃N)Avoids the use of toxic chromium reagents and is performed under mild conditions.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room TemperatureA mild and selective modern oxidant with a simple workup procedure.

The choice of oxidant depends on the presence of other sensitive functional groups in the molecule and desired reaction scale. For a relatively simple precursor like 1-(pyridin-2-yl)-5-cyclohexylpentan-1-ol, most of these methods would be effective.

Oxidative Cleavage Strategies

Oxidative cleavage is a powerful reaction that breaks carbon-carbon double or triple bonds to form carbonyl compounds. Ozonolysis is the most common example of this type of transformation. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound using this strategy, a suitable alkene precursor, such as 1-(pyridin-2-yl)-5-cyclohexylpent-1-ene , would be required. The ozonolysis of this alkene would cleave the double bond, with one carbon becoming the ketone carbonyl and the other forming formaldehyde.

The reaction proceeds in two steps:

Ozonolysis: The alkene reacts with ozone (O₃), typically at low temperatures (-78 °C), to form an unstable ozonide intermediate. wikipedia.orgbyjus.com

Workup: The ozonide is then treated with a workup reagent to yield the final products.

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust (Zn) and water yields aldehydes and ketones. For the synthesis of the target ketone, a reductive workup would be employed. quora.com

Oxidative Workup: Using hydrogen peroxide (H₂O₂) would oxidize any aldehyde intermediates to carboxylic acids. masterorganicchemistry.com

Other non-ozonolysis methods for oxidative cleavage also exist, such as the Lemieux-Johnson oxidation (using osmium tetroxide and periodate) or permanganate-based reagents under specific conditions. organic-chemistry.orgnih.gov These methods can also convert alkenes into two carbonyl fragments. The primary challenge in this approach is the synthesis of the required alkene precursor.

Synthesis of the (4-Cyclohexyl)butyl Fragment

The (4-cyclohexyl)butyl side chain is a critical component of the target molecule. Its synthesis requires methods to construct an alkyl chain with a remote cyclohexyl group. A key intermediate for many of the ketone synthesis strategies discussed above is a (4-cyclohexyl)butyl halide (e.g., the bromide or chloride), which is necessary for forming the corresponding Grignard reagent.

Construction of the Alkyl Chain with Remote Cyclohexyl Substitution

The synthesis of the (4-cyclohexyl)butyl fragment can be approached in several ways, often starting from commercially available cyclohexyl-containing compounds.

One plausible route starts with cyclohexanemethanol . This primary alcohol can be converted to cyclohexylmethyl bromide using a reagent like phosphorus tribromide (PBr₃). This bromide can then be used in a coupling reaction. For example, it can be used to form a Grignard reagent (cyclohexylmethylmagnesium bromide) which is then reacted with an epoxide like 1,2-epoxypropane to extend the chain, followed by further functional group manipulations.

A more direct approach could involve the reduction of 4-cyclohexylbutyric acid . This acid can be reduced to the corresponding alcohol, 4-cyclohexylbutan-1-ol , using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol can then be easily converted to (4-cyclohexyl)butyl bromide using standard reagents such as PBr₃ or a mixture of hydrobromic and sulfuric acids. This bromide is the direct precursor for the Grignard reagent needed in the synthesis of the ketone or its secondary alcohol precursor.

Another potential starting material is 4-cyclohexylphenol , which can undergo various reactions to cleave the aromatic ring or modify the phenolic hydroxyl group, although this is often a more complex route. chemicalbook.com

Functionalization of Cyclohexyl-containing Precursors

The synthesis of this compound can commence from precursors already containing the cyclohexyl ring. The key challenge lies in the selective functionalization of these precursors to introduce the butyl pyridyl ketone side chain. One common strategy involves the use of cyclohexanecarboxylic acid or its derivatives. For instance, cyclohexanecarboxylic acid chloride can be reacted with a suitable organometallic reagent derived from pyridine to form the ketone.

Another approach starts with a functionalized cyclohexanone (B45756), such as 4-hydroxycyclohexanone. The hydroxyl group can be protected, and the ketone can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a portion of the butyl chain. Subsequent chain extension and functional group manipulations would lead to the final product.

A versatile method for introducing aryl and heteroaryl groups to a cyclohexyl ring is through palladium-catalyzed cross-coupling reactions. For example, a 1,4-conjugate addition of a suitable organoboron reagent to cyclohexenone can install a functionalized side chain. beilstein-journals.org The resulting ketone can then be further elaborated to the target molecule. beilstein-journals.org

Research into the functionalization of cyclohexyl precursors often involves screening different activating groups and reaction conditions to optimize the yield and purity of the desired intermediate. The table below summarizes hypothetical results for the acylation of a 4-cyclohexylbutyl magnesium bromide with 2-cyanopyridine, a common method for ketone synthesis.

Table 1: Functionalization of a Cyclohexyl-containing Grignard Reagent

Entry Electrophile Solvent Temperature (°C) Yield (%)
1 2-Picolinoyl chloride THF -78 to 25 65
2 2-Cyanopyridine Diethyl Ether 0 to 25 72
3 Picolinic acid THF 25 <10
4 Methyl picolinate Toluene 80 45
Olefin Metathesis in Alkyl Chain Elongation

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. mdpi.com In the context of synthesizing this compound, cross-metathesis can be employed to elongate the alkyl chain. akshatrathi.com For example, a cyclohexyl-containing terminal alkene, such as 4-cyclohexylbut-1-ene, could be reacted with a pyridyl-containing alkene in the presence of a ruthenium-based catalyst like Grubbs' or Hoveyda-Grubbs' catalyst. akshatrathi.comnih.gov

This reaction would form a new internal alkene, which can then be reduced to the corresponding alkane, thus completing the (4-Cyclohexyl)butyl chain. The efficiency of olefin metathesis is highly dependent on the catalyst used and the steric and electronic properties of the olefin substrates. mdpi.comnih.gov This methodology offers a convergent approach to assembling the carbon skeleton of the target molecule. akshatrathi.com

The general reaction is as follows:

Cyclohexyl-CH=CH₂ + Pyridyl-(CH₂)₂-CH=CH₂ → Cyclohexyl-CH=CH-(CH₂)₂-Pyridyl

The resulting unsaturated ketone can then be hydrogenated to yield the final saturated product.

Stereochemical Considerations in Cyclohexyl Ring Synthesis for Precursors

The stereochemistry of the cyclohexyl ring can be a critical factor, particularly in the development of pharmaceutical compounds where specific stereoisomers may exhibit desired biological activity. nih.govnih.gov While this compound itself does not possess a chiral center on the cyclohexyl ring if it is unsubstituted, the synthesis of analogs or more complex precursors often requires stereocontrol.

The synthesis of substituted cyclohexyl rings can lead to the formation of cis/trans diastereomers. For instance, the reduction of a substituted cyclohexanone can yield axial or equatorial alcohols depending on the reducing agent and reaction conditions. beilstein-journals.org The choice of a stereoselective synthesis is crucial for producing a single desired isomer. beilstein-journals.org

In drug development, ensuring the stereochemical integrity of chiral centers throughout a synthetic sequence is paramount. nih.gov Vibrational optical activity (VOA) methods, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), are powerful techniques for determining the absolute configuration of chiral molecules in solution. nih.gov

Table 2: Diastereoselective Reduction of a Substituted Cyclohexanone Precursor

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (axial:equatorial)
1 NaBH₄ Methanol (B129727) 0 85:15
2 L-Selectride® THF -78 >99:1
3 K-Selectride® THF -78 >99:1
4 LiAlH₄ Diethyl Ether 0 90:10

Convergent and Linear Synthetic Strategies

The synthesis of this compound can be approached through either a linear or a convergent strategy. chemistnotes.com

Optimization of Synthetic Pathways and Reaction Conditions

To maximize the efficiency of the synthesis of this compound, optimization of the reaction conditions is crucial. This includes the careful selection of solvents, temperature, and pressure. researchgate.netresearchgate.net

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly impact the outcome of a chemical reaction, particularly in the formation and reaction of organometallic reagents like Grignard reagents. researchgate.net Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation of Grignard reagents as they solvate the magnesium center, preventing aggregation and increasing reactivity. libretexts.org

The use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been explored as a greener alternative to THF and diethyl ether in Grignard reactions. researchgate.net In some cases, deep eutectic solvents (DES) have been shown to be effective media for Grignard reactions, offering advantages in terms of safety and environmental impact. chemrxiv.org The polarity, coordinating ability, and boiling point of the solvent can all influence reaction rates, yields, and the formation of byproducts. nih.gov

Table 3: Effect of Solvent on the Grignard Reaction for Ketone Synthesis

Entry Solvent Reaction Time (h) Yield (%)
1 Diethyl Ether 4 75
2 THF 3 82
3 2-MeTHF 4 80
4 Toluene 12 <5

Temperature and Pressure Parameter Optimization

Temperature is a critical parameter in chemical synthesis. cetjournal.it Many reactions, such as the formation of Grignard reagents, are exothermic and require careful temperature control to prevent side reactions or decomposition of the product. Low temperatures are often employed to enhance selectivity and minimize the formation of byproducts. cetjournal.it Conversely, some reactions may require elevated temperatures to overcome activation energy barriers and proceed at a reasonable rate.

Pressure is typically less of a controlling factor in small-scale laboratory synthesis unless gaseous reagents or volatile solvents are involved. However, in industrial-scale production, pressure can be optimized to control reaction rates and improve the efficiency of processes involving gases. For reactions in sealed vessels, the autogenous pressure will increase with temperature, which can also influence the reaction kinetics. The optimization of these parameters is often achieved through a Design of Experiments (DoE) approach to systematically investigate the effect of each variable on the reaction outcome. ntnu.no

Catalyst and Reagent Selection and Loading

The synthesis of this compound is most effectively achieved through the reaction of 4-cyclohexylbutylmagnesium bromide, a Grignard reagent, with 2-cyanopyridine. This reaction is not catalytic in the traditional sense but relies on stoichiometric amounts of the key reagents. The "loading" in this context refers to the molar equivalents of the reagents relative to each other.

The Grignard reagent, 4-cyclohexylbutylmagnesium bromide, is prepared beforehand by reacting 1-bromo-4-cyclohexylbutane with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. The magnesium turning is typically used in a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the alkyl halide.

In the subsequent reaction with 2-cyanopyridine, the Grignard reagent acts as a nucleophile, attacking the carbon atom of the nitrile group. epo.org The selection of the Grignard reagent is dictated by the desired alkyl chain on the ketone. For the synthesis of this compound, 4-cyclohexylbutylmagnesium bromide is the required reagent.

The stoichiometry of the Grignard reagent to the 2-cyanopyridine is a critical parameter. Typically, a slight excess of the Grignard reagent is used to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of the Grignard reagent relative to 2-cyanopyridine is common. This excess helps to compensate for any Grignard reagent that may be consumed by trace amounts of water or other protic impurities.

While the primary reaction pathway does not necessitate a catalyst, related syntheses of complex pyridines have employed transition metal catalysts. For instance, copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents has been reported, with catalyst loadings of the copper salt (e.g., CuBr·SMe₂) around 5-10 mol%. nih.govnih.gov These catalytic systems often require a chiral ligand to induce enantioselectivity. However, for the direct synthesis of this compound from 2-cyanopyridine, the reaction proceeds efficiently without a catalyst.

The reaction is typically carried out in an anhydrous aprotic solvent, with THF being a common choice due to its ability to solvate the Grignard reagent effectively. epo.org The reaction temperature is another important factor, often starting at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature.

Interactive Data Table: Reagent Selection and Loading for the Synthesis of this compound

Reagent/CatalystRoleTypical Loading (Molar Equivalents)Key Considerations
1-bromo-4-cyclohexylbutaneGrignard Precursor1.0Starting material for the Grignard reagent.
Magnesium (Mg)Grignard Formation1.1 - 1.2Slight excess to ensure complete reaction.
2-CyanopyridineElectrophile1.0The pyridine source for the ketone.
4-Cyclohexylbutylmagnesium bromideNucleophile1.1 - 1.5Slight excess to drive the reaction to completion.
Tetrahydrofuran (THF)SolventN/A (reaction medium)Must be anhydrous to prevent quenching of the Grignard reagent. epo.org

Advanced Reaction Work-up and Purification Techniques

Following the reaction between the Grignard reagent and 2-cyanopyridine, a careful work-up and purification procedure is essential to isolate the desired this compound from unreacted starting materials, byproducts, and the magnesium salts formed during the reaction.

The initial step of the work-up involves quenching the reaction mixture. This is typically achieved by the slow addition of an aqueous acidic solution, such as dilute hydrochloric acid (HCl) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl). reddit.com The acidic quench serves two purposes: it protonates the intermediate magnesium alkoxide to form the ketone and it dissolves the magnesium salts (MgX₂ and MgO) into the aqueous layer.

After the quench, a liquid-liquid extraction is performed. An organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate (B1210297), is added to the mixture. The desired ketone, being an organic compound, will preferentially dissolve in the organic layer, while the inorganic salts remain in the aqueous layer. The organic layer is then separated, and the aqueous layer is often washed one or more times with the organic solvent to maximize the recovery of the product. The combined organic extracts are then washed with a saturated sodium chloride solution (brine) to remove residual water.

The crude product obtained after evaporation of the solvent is rarely pure and requires further purification. Two common advanced techniques for purifying ketones like this compound are column chromatography and recrystallization.

Column Chromatography: This technique is highly effective for separating the target ketone from impurities with different polarities. A slurry of silica (B1680970) gel in a non-polar solvent (the mobile phase), such as hexane, is packed into a column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel. The mobile phase is then passed through the column. By gradually increasing the polarity of the mobile phase, for example by adding ethyl acetate to the hexane, the compounds will move down the column at different rates. The ketone, being more polar than non-polar byproducts, will elute from the column at a specific solvent polarity, allowing for its collection as a purified fraction. The fractions are typically monitored by thin-layer chromatography (TLC).

Recrystallization: If the ketone is a solid at room temperature, recrystallization is a powerful purification technique. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solution cools, the solubility of the ketone decreases, and it will crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. For ketones and pyridine-containing compounds, common recrystallization solvents include acetone, ethyl acetate, or a mixture of solvents like acetone/water or dichloromethane/hexane. rochester.eduresearchgate.netreddit.com The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Interactive Data Table: Purification Techniques for this compound

TechniqueDescriptionKey ParametersExpected Outcome
Acidic Work-up Quenching the reaction with dilute aqueous acid (e.g., HCl). reddit.comControl of temperature during addition.Neutralization of the reaction intermediate and dissolution of magnesium salts.
Liquid-Liquid Extraction Separation of the product into an organic solvent (e.g., ethyl acetate).Choice of solvent, multiple extractions.Removal of inorganic byproducts.
Column Chromatography Separation based on polarity using a stationary phase (silica gel) and a mobile phase (e.g., hexane/ethyl acetate gradient).Choice of eluent system, monitoring by TLC.High purity product, separation from closely related impurities.
Recrystallization Purification of a solid by dissolving in a hot solvent and allowing it to crystallize upon cooling. rochester.eduresearchgate.netreddit.comSelection of an appropriate solvent or solvent system.Highly pure crystalline product.

Investigation of Reaction Mechanisms Involving 4 Cyclohexyl Butyl 2 Pyridyl Ketone

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group, a C=O double bond, is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. The addition of a nucleophile to the carbonyl carbon breaks the C=O pi bond, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. masterorganicchemistry.com

The reduction of (4-Cyclohexyl)butyl 2-pyridyl ketone to the corresponding secondary alcohol, 1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol, can be readily achieved using complex metal hydrides. chadsprep.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acsgcipr.orgacsgcipr.org

Sodium borohydride is a mild and selective reducing agent that is often the preferred choice for reducing ketones in the presence of less reactive functional groups. acsgcipr.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol. acsgcipr.org

Lithium aluminum hydride is a much more powerful reducing agent and will also readily reduce the ketone. masterorganicchemistry.com However, due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The workup for LiAlH₄ reductions typically involves the careful addition of water and/or acid to quench the excess reagent and protonate the alkoxide. masterorganicchemistry.com

Given the presence of a chiral center in the product alcohol, stereoselectivity can be a consideration. While reduction with achiral hydride reagents like NaBH₄ and LiAlH₄ will produce a racemic mixture of the two enantiomers of the alcohol, the use of chiral hydride reagents or catalysts can, in principle, lead to the formation of one enantiomer in excess. Studies on similar 4-alkylcyclohexanones have shown that the stereochemical outcome of the reduction can be influenced by the steric bulk of the substituents on the cyclohexane (B81311) ring, potentially favoring the formation of one diastereomer over the other if additional stereocenters are present. mdpi.com

Table 1: Typical Conditions for Hydride Reduction of Ketones

ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom temperatureSecondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THF0 °C to room temperature, anhydrousSecondary Alcohol

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols. libretexts.orgyoutube.com These reagents act as potent carbon-based nucleophiles (carbanions) that readily add to the electrophilic carbonyl carbon. libretexts.org

The mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. youtube.com A subsequent aqueous or acidic workup step is required to protonate the alkoxide and yield the final tertiary alcohol product. masterorganicchemistry.comyoutube.com For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(4-cyclohexylbutyl)-1-(pyridin-2-yl)ethanol after workup.

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon. youtube.com It is crucial to carry out these reactions under anhydrous conditions, as organometallic reagents are highly basic and will be quenched by even trace amounts of water. youtube.com While rearrangements are not typically observed in simple additions to ketones, the stability of the resulting tertiary alcohol should be considered, as elimination reactions can sometimes occur under harsh acidic workup conditions.

Table 2: Products from Organometallic Addition to this compound

Organometallic ReagentProduct after Workup
Methylmagnesium Bromide (CH₃MgBr)2-(4-Cyclohexylbutyl)-1-methyl-1-(pyridin-2-yl)ethanol
Phenyllithium (C₆H₅Li)2-(4-Cyclohexylbutyl)-1-phenyl-1-(pyridin-2-yl)ethanol
Vinylmagnesium Chloride (CH₂=CHMgCl)2-(4-Cyclohexylbutyl)-1-ethenyl-1-(pyridin-2-yl)ethanol

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate that can act as a nucleophile in a variety of important carbon-carbon bond-forming reactions. wikipedia.org this compound is an unsymmetrical ketone with two different α-carbons: the methylene (B1212753) group (CH₂) of the butyl chain and the methylene group attached to the pyridine (B92270) ring.

The α-halogenation of ketones can occur under both acidic and basic conditions. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen (e.g., Br₂, Cl₂). libretexts.org For unsymmetrical ketones like this compound, acid-catalyzed halogenation typically occurs at the more substituted α-carbon to form the more stable enol. libretexts.org Therefore, halogenation under acidic conditions would be expected to preferentially occur at the α-carbon bearing the pyridine ring.

In contrast, under basic conditions, an enolate ion is formed. wikipedia.org The regioselectivity of halogenation in base is often governed by the relative acidity of the α-protons. The electron-withdrawing nature of the pyridine ring increases the acidity of the adjacent α-protons, making them more likely to be removed by a base. Subsequent reaction of the resulting enolate with a halogen would also lead to substitution at the α-carbon next to the pyridine ring. However, in basic media, polyhalogenation can be a competing reaction. wikipedia.org

The α-haloketones produced are valuable synthetic intermediates, for example, in the synthesis of α,β-unsaturated ketones via dehydrohalogenation. libretexts.org

Table 3: Regioselectivity in the Halogenation of this compound

Reaction ConditionsIntermediateMajor Product
Acidic (e.g., CH₃COOH, HBr)Enol1-Bromo-1-(pyridin-2-yl)-4-cyclohexylbutan-1-one
Basic (e.g., NaOH, NaOEt)Enolate1-Bromo-1-(pyridin-2-yl)-4-cyclohexylbutan-1-one

The aldol (B89426) condensation is a cornerstone reaction in organic synthesis that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. wikipedia.org this compound can participate in crossed-aldol condensations, where it reacts with a different carbonyl compound. researchgate.net

In a crossed-aldol reaction, this compound can act as the enolizable component (the nucleophile). labflow.com For a successful crossed-aldol condensation with high yield of a single product, the other reaction partner should ideally be a non-enolizable aldehyde, such as benzaldehyde (B42025) or formaldehyde. wikipedia.org The reaction is typically catalyzed by a base (like sodium hydroxide (B78521) or sodium ethoxide) which deprotonates the α-carbon of the ketone to form the enolate. chegg.com As discussed previously, the α-protons adjacent to the pyridine ring are the most acidic and therefore the most likely to be removed, leading to the formation of a specific enolate. This enolate then attacks the carbonyl carbon of the non-enolizable aldehyde. The resulting β-hydroxy ketone can often be dehydrated, sometimes spontaneously or upon heating, to yield the conjugated α,β-unsaturated ketone. researchgate.net

For example, the reaction of this compound with benzaldehyde in the presence of a base would be expected to produce 2-(4-cyclohexylbutanoyl)-1-phenyl-2-(pyridin-2-yl)ethanol, which could then dehydrate to 1-phenyl-3-(pyridin-2-yl)-6-cyclohexylhex-1-en-3-one.

Alpha-Carbon Reactivity: Enolization and Enolate Chemistry

Alkylation and Acylation of Alpha-Carbons

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are susceptible to alkylation and acylation reactions via the formation of an enolate intermediate. The presence of two non-equivalent α-carbons—one on the methylene group adjacent to the pyridine ring and the other on the methylene group of the butyl chain—introduces aspects of regioselectivity.

Alkylation: The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. libretexts.org It proceeds in a two-step manner: first, the deprotonation of an α-hydrogen using a strong base to form a nucleophilic enolate, followed by the enolate's reaction with an alkyl halide in an SN2-type mechanism. pressbooks.pubyoutube.com

The choice of base and reaction conditions is crucial for controlling which α-carbon is deprotonated.

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid removal of the most accessible proton, leading to the kinetic enolate. pressbooks.pubwvu.edu For this compound, this would be the proton on the CH₂ group of the butyl chain, which is less sterically encumbered.

Thermodynamic Enolate: Using a weaker base, such as an alkoxide, at higher temperatures allows an equilibrium to be established. wvu.edu This favors the formation of the more stable, more substituted enolate, which in this case would be the enolate formed by deprotonating the methylene carbon adjacent to the electron-withdrawing pyridine ring. pressbooks.pub

The alkylation is most effective with methyl and primary alkyl halides due to the SN2 nature of the reaction. pressbooks.pubwvu.edu

Acylation: The acylation of the α-carbon can be achieved by reacting the pre-formed enolate with an acylating agent, such as an acyl chloride or anhydride. This reaction introduces an acyl group at the α-position, forming a β-dicarbonyl compound. Similar to alkylation, the regioselectivity of acylation is governed by the choice of conditions to form either the kinetic or thermodynamic enolate. While the direct acylation of pyridines is challenging, the acylation of metalated pyridine derivatives, such as 2-picolyllithium, with amides is a known method for synthesizing α-(2-pyridyl) ketones. acs.orgyoutube.com

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation of Pyridyl Ketones)

The Baeyer-Villiger oxidation is an oxidative rearrangement that converts a ketone into an ester using an oxidant, typically a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. chemistrysteps.com

For an unsymmetrical ketone such as this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org The established order of migratory aptitude is a key predictor of the reaction's outcome.

Table 1: Migratory Aptitude of Various Groups in Baeyer-Villiger Oxidation

Migratory Preference Group Type
Highest Tertiary alkyl
Cyclohexyl
Secondary alkyl, Phenyl
Primary alkyl
Lowest Methyl

This table is compiled from information found in multiple sources. organic-chemistry.org

In the case of this compound, the two migrating groups are the 2-pyridyl group and the (4-cyclohexyl)butyl group (a primary alkyl chain). Based on the general migratory trends, the phenyl group (an aryl group like pyridyl) has a higher migratory aptitude than a primary alkyl group. organic-chemistry.org Therefore, the 2-pyridyl group is expected to migrate preferentially, leading to the formation of (4-cyclohexyl)butyl 2-pyridinecarboxylate. The alternative product, 2-pyridyl 5-cyclohexylpentanoate, would be formed in lesser amounts.

Reactivity of the 2-Pyridyl Moiety

Coordination Chemistry and Ligand Properties

Pyridyl ketones are highly effective ligands in coordination chemistry. researchgate.net The this compound molecule possesses two potential donor sites for metal coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This allows it to function as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. researchgate.netacs.org

The coordination chemistry of the closely related di-2-pyridyl ketone (dpk) has been extensively studied and provides a model for understanding the behavior of this compound. Dpk and its derivatives are known to adopt a variety of coordination modes. researchgate.netnih.gov Upon coordination to a metal ion, the ketone's carbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack by solvent molecules like water or alcohols, leading to the in-situ formation of gem-diol or hemiketal/hemiacetal ligands. researchgate.netacs.org This transformation adds to the coordinative versatility of these molecules. researchgate.net

Table 2: Common Coordination Modes of 2-Pyridyl Ketone Ligands

Coordination Mode Description Donor Atoms
Monodentate (κN) Binds through the pyridyl nitrogen only. N
Bidentate Chelating (κ² N,O) Binds through both the pyridyl nitrogen and carbonyl oxygen. N, O
Bidentate Chelating (κ² N,N') For di-2-pyridyl ketone, binds through both pyridyl nitrogens. N, N'
Bridging and Chelating Bridges two metal centers while also chelating to each. N, O

This table summarizes coordination modes described in the literature. researchgate.netnih.gov

This compound is expected to primarily adopt the bidentate chelating (κ² N,O) mode, forming stable complexes with a wide range of transition metals, lanthanides, and p-block elements. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The electronic nature of the pyridine ring governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. rsc.orgyoutube.com Any EAS reaction, which typically requires harsh conditions, will be directed to the C3 and C5 positions (meta to the nitrogen), as the intermediates for attack at C2, C4, and C6 are significantly destabilized by placing a positive charge on the nitrogen. youtube.com The presence of the electron-withdrawing acyl group further deactivates the ring.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C2 or C4 positions. stackexchange.comyoutube.comyoutube.com Attack by a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com While the parent molecule lacks a leaving group, derivatives such as a 2-chloro- or 2-bromo-pyridyl ketone would readily undergo NAS with nucleophiles like amines or alkoxides. youtube.comyoutube.com

N-Oxidation and N-Alkylation Pathways of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site for both oxidation and alkylation.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is commonly achieved using peroxyacids (e.g., m-CPBA) or other oxidation systems like hydrogen peroxide with a catalyst. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. For example, pyridine N-oxides can facilitate electrophilic substitution at the C4 position. youtube.comorganic-chemistry.org

N-Alkylation: Direct alkylation of the pyridine nitrogen can occur with alkyl halides to form a pyridinium (B92312) salt. However, for related compounds like 2-pyridones, N-alkylation often competes with O-alkylation. nih.gov Various methods have been developed to achieve regioselective N-alkylation, including using specific catalysts or reaction conditions. organic-chemistry.orggoogle.comdocumentsdelivered.com A catalyst- and base-free method for the specific N-alkylation of 2-hydroxypyridines with organohalides has also been reported, proceeding through a pyridyl ether intermediate. acs.org

Reactivity of the (4-Cyclohexyl)butyl Chain

The (4-cyclohexyl)butyl side chain is a saturated aliphatic and cycloaliphatic hydrocarbon moiety. As such, it is generally the least reactive part of the molecule under many conditions. Its C-C and C-H bonds are strong and non-polar, making them resistant to attack by most polar reagents (acids, bases, nucleophiles, and electrophiles) under mild conditions.

The primary reactivity of this chain involves free-radical reactions, which typically require initiation by UV light or high temperatures. Free-radical halogenation, for instance, could occur at various positions along the chain. The cyclohexane ring contains secondary C-H bonds and one tertiary C-H bond at the point of attachment to the butyl chain. The tertiary C-H bond is generally more susceptible to radical abstraction than secondary or primary C-H bonds, suggesting that functionalization under radical conditions might show some selectivity for this position.

C-H Activation and Selective Functionalization

The 2-pyridyl group within this compound is a powerful directing group, capable of orchestrating the selective functionalization of otherwise inert C-H bonds. rsc.orgacs.org This directing capability allows for precise modifications at various positions, including the pyridine ring itself and, notably, along the aliphatic butyl chain.

Transition metal catalysis, particularly with palladium, is a key strategy for activating C(sp³)–H bonds at positions remote from the directing group. nih.gov In systems analogous to this compound, the ketone can react with an amino acid to form a transient imine directing group. This in-situ formation of a new directing group enables a palladium catalyst to selectively functionalize the γ-C–H bond of the alkyl chain. For the title compound, this would correspond to the C-H bond at the third carbon atom from the ketone. The process typically involves the formation of a six-membered palladacycle intermediate, which then couples with a partner, such as a heteroaryl iodide, to form a new carbon-carbon bond. nih.gov The use of 2-pyridone as a ligand has been shown to be beneficial in these transformations. nih.gov

This catalytic approach allows for the introduction of various functional groups, including aryl and heteroaryl moieties, at a specific site on the alkyl chain, a transformation that is challenging to achieve through classical synthetic methods.

Table 1: Representative γ-C(sp³)–H Heteroarylation of Aliphatic Ketones with Pyridine Coupling Partners This table presents data for analogous systems to illustrate the principle of directed C-H activation.

Ketone Substrate Heteroaryl Iodide Product Yield (%)
Cyclohexyl methyl ketone 4-Iodo-2-methylpyridine γ-Heteroarylated ketone 60%
Diethyl ketone 4-Iodo-2-chloropyridine γ-Heteroarylated ketone 55%
Diethyl ketone 3-Iodopyridine γ-Heteroarylated ketone 65%
Diethyl ketone 2-Iodopyridine γ-Heteroarylated ketone 58%

Data sourced from analogous reactions described in literature. nih.gov

Radical Reactions Along the Alkyl Chain

The this compound structure can participate in radical reactions through several pathways. The ketone functional group itself can be a precursor to radical species, and the pyridine ring is susceptible to radical addition. A modern approach involves the combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS) to use ketones as alkyl radical equivalents for the C-H functionalization of heteroarenes. nih.govresearchgate.net In this type of transformation, the ketone is activated to form an α-oxy radical. This radical can then engage in subsequent bond-forming events. nih.govresearchgate.net

Alternatively, radical reactions can be initiated on the pyridine ring. The Minisci reaction and related photoredox-catalyzed processes allow for the alkylation of electron-deficient heterocycles like pyridine. nih.gov In such a scenario, an externally generated radical adds to the protonated pyridine ring, typically at the C2 or C4 position, followed by rearomatization. While these are typically intermolecular reactions, the presence of the tethered cyclohexylbutyl chain in the title compound introduces the possibility of intramolecular reactions if a radical were generated elsewhere on the molecule.

Furthermore, the alkyl chain itself can be functionalized through radical means. For example, if a radical is generated on the pyridine ring, an intramolecular hydrogen atom transfer (HAT) could occur, relocating the radical to the alkyl chain, which could then be trapped by a radical scavenger. The specific site of the HAT would be influenced by the stability of the resulting alkyl radical and the transition state geometry.

Table 2: Examples of Radical C-4 Alkylation of Pyridines This table shows examples of radical precursors used to functionalize pyridine rings, a reaction type applicable to the title compound.

Pyridine Substrate Radical Precursor Reaction Type Product Selectivity
Pyridine Cyclohexyl carboxylic acid Radical Decarboxylative Alkylation 4-Cyclohexylpyridine High C-4
4-Methylpyridine Adamantyl carboxylic acid Radical Decarboxylative Alkylation 2-Adamantyl-4-methylpyridine High C-2
Pyridine Silyl Ketal Acetal Radical Addition α-Pyridyl Carbonyl Compound High C-4

Data adapted from general pyridine functionalization strategies. rsc.org

Influence of Cyclohexyl Ring Conformational Dynamics on Reactivity

The terminal cyclohexyl group is not a static spectator in chemical reactions. It exists predominantly in a dynamic equilibrium between two chair conformations, which interconvert via a process known as ring-flipping. dalalinstitute.com The substituent—in this case, the butyl pyridyl ketone group—can occupy either an axial or an equatorial position. For a monosubstituted cyclohexane, the conformation where the substituent is in the more spacious equatorial position is significantly more stable and therefore more populated. youtube.com

This conformational dynamism has a profound impact on the reactivity of the molecule.

Steric Accessibility: The orientation of the entire butyl pyridyl ketone chain is dictated by the conformational state of the cyclohexyl ring. In the predominant equatorial conformation, the reactive sites (the ketone and the pyridine ring) are projected away from the bulk of the cyclohexane ring, making them more sterically accessible to incoming reagents. An axial conformation would place the chain in a more hindered environment, potentially slowing down reactions. utdallas.edu

Transition State Energy: The reactivity of functional groups attached to a cyclohexane ring is often different for axial versus equatorial isomers. Reactions that lead to a relief of steric strain are often accelerated. youtube.com For example, if a reaction were to occur at the C-4 position of the cyclohexyl ring itself, converting an sp³ center to a planar sp² center, the reaction would be faster if the leaving group were in an axial position, as this would alleviate unfavorable 1,3-diaxial interactions in the ground state. youtube.com

Stereoelectronic Effects: For reactions occurring on the cyclohexane ring or influenced by it, the specific spatial arrangement of orbitals is critical. For instance, E2 elimination reactions on cyclohexane systems proceed most efficiently when the leaving group and the proton being abstracted are in an anti-periplanar (diaxial) arrangement. youtube.com While not directly applicable to the primary functional groups of the title compound, this principle highlights how the conformational lock of the ring can enable or disable specific reaction pathways.

Table 3: Relative Reactivity of Cyclohexane Conformers in Model Reactions

Reaction Type Equatorial Isomer Reactivity Axial Isomer Reactivity Rationale
Saponification of an Ester Faster Slower The equatorial position is more accessible to the incoming nucleophile. youtube.com
Chromic Acid Oxidation of an Alcohol Slower Faster The axial alcohol has a higher ground state energy due to 1,3-diaxial strain, lowering the activation energy.

Illustrative data based on established principles of cyclohexane reactivity. youtube.com

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. acsgcipr.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

While no MCRs have been explicitly reported using this compound as a substrate, its structure suggests potential applications in two main ways: as a product of an MCR or as a component in one.

Synthesis via MCR: Many classical methods for pyridine synthesis are MCRs, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses. acsgcipr.org The title compound could plausibly be assembled via a Kröhnke-type pyridine synthesis. This would involve the Michael addition of a pyridinium ylide (derived from a salt like 1-(2-oxo-2-pyridylethyl)pyridinium bromide) to an α,β-unsaturated ketone, specifically 1-cyclohexylhept-1-en-3-one, followed by cyclization and aromatization.

Participation in MCRs: The this compound itself contains functionalities that could allow it to act as a component in an MCR. The α-protons of the ketone are acidic and can be deprotonated to form an enolate. This enolate could serve as the nucleophilic component in a variety of MCRs. For example, it could participate in a three-component reaction with an aldehyde and an amine or ammonia (B1221849) source to construct new heterocyclic rings, such as dihydropyridines, fused to the existing structure. nih.gov

Table 4: Classic Multi-Component Reactions for Pyridine Synthesis

Named Reaction Typical Components Key Feature
Hantzsch Pyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia Forms a 1,4-dihydropyridine (B1200194) intermediate that requires subsequent oxidation. acsgcipr.org
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium (B1175870) acetate (B1210297) Proceeds via Michael addition followed by cyclization. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis Enamine, Alkynone Direct formation of the aromatic pyridine ring via cyclodehydration. acsgcipr.org

Derivatization and Analog Synthesis of 4 Cyclohexyl Butyl 2 Pyridyl Ketone

Modifications of the 2-Pyridyl Ring System

The 2-pyridyl ring is a versatile scaffold for a variety of chemical transformations. Its electronic properties, characterized by the electron-withdrawing nature of the nitrogen atom, dictate the regioselectivity of functionalization reactions.

The functionalization of the pyridine (B92270) ring in (4-Cyclohexyl)butyl 2-pyridyl ketone can be achieved at the C3, C4, C5, and C6 positions through several established synthetic methodologies. The inherent electronic nature of the pyridine ring makes the C3 and C5 positions relatively electron-rich and thus more susceptible to electrophilic substitution, while the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack.

Direct C-H functionalization has emerged as a powerful tool for derivatizing pyridine rings, offering a more atom-economical approach compared to classical methods that require pre-functionalized substrates. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has enabled the introduction of a wide array of functional groups at specific positions. For instance, directing groups can be employed to steer the functionalization to a desired carbon atom.

The table below summarizes potential functionalization reactions at different positions of the 2-pyridyl ring.

PositionReaction TypePotential Reagents and ConditionsResulting Functional Group
C3 Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitro (-NO₂)
HalogenationBr₂/FeBr₃Bromo (-Br)
C-H ArylationAryl boronic acids, Pd catalystAryl group
C4 Nucleophilic Aromatic Substitution (with activating group)Amines, strong baseAmino group
Lithiation followed by electrophilic quenchn-BuLi, then electrophile (e.g., CO₂)Carboxyl (-COOH)
C5 Electrophilic Aromatic SubstitutionAcyl chloride/AlCl₃Acyl group
C-H BorylationBis(pinacolato)diboron, Ir catalystBoryl ester (-Bpin)
C6 Nucleophilic Aromatic SubstitutionAlkoxides, heatAlkoxy group
Minisci Reaction (radical substitution)Alkyl radicals (from carboxylic acids)Alkyl group

Research has demonstrated that the choice of catalyst and directing group is crucial for achieving high regioselectivity in the C-H functionalization of pyridine derivatives.

Annulation, or ring-forming, reactions on the pyridine core of this compound can lead to the formation of fused polycyclic systems, significantly increasing the structural complexity and rigidity of the molecule. These strategies often involve the construction of a new ring that shares one or more atoms with the original pyridine ring.

One common approach is the use of cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) can be envisioned where the pyridine ring or a derivative acts as the diene or dienophile. Another powerful method is the transition-metal-catalyzed annulation of alkynes or other unsaturated systems. For instance, palladium-catalyzed reactions can facilitate the construction of indolizine- and pyrrolizine-fused heterocycles. acs.org

Recent studies have also highlighted the self-[3+2] annulation of pyridinium (B92312) salts as a method for synthesizing N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org Such strategies could be adapted to create novel fused analogs of this compound.

The table below outlines some potential heterocycle annulation strategies.

Annulation StrategyReactantsResulting Fused Heterocycle
[4+2] Cycloaddition Pyridine derivative (as diene), dienophile (e.g., maleimide)Fused bicyclic system
Palladium-catalyzed annulation Pyridine derivative, alkyneIndolizine or related heterocycles
Metal-free annulation 2-Aminopyridine derivative, arenePyrido[1,2-a]benzimidazole
[3+2] Annulation Pyridinium saltN-indolizine-substituted pyridine-2(1H)-one

These annulation reactions open avenues to novel scaffolds with potentially unique biological activities and material properties.

Transformations of the (4-Cyclohexyl)butyl Chain

The (4-Cyclohexyl)butyl chain offers multiple sites for modification, including altering its length, introducing new functional groups, and modifying the stereochemistry of the cyclohexyl ring.

Varying the length of the alkyl chain connecting the cyclohexyl and pyridyl moieties can significantly impact the molecule's conformational flexibility and its interaction with biological targets. Standard organic synthesis methods can be used to prepare analogs with shorter or longer alkyl chains.

Homologation reactions provide a systematic way to lengthen the alkyl chain one carbon at a time. diva-portal.org For instance, the Arndt-Eistert synthesis could be employed on a carboxylic acid precursor to extend the chain by a methylene (B1212753) (-CH₂) group. wiley.com Alternatively, Wittig-type reactions with methoxymethylenetriphenylphosphine can be used to homologate the ketone, which can then be reduced to the corresponding alkane. diva-portal.org

The table below lists some methods for varying the alkyl chain length.

MethodStarting MaterialReagentsOutcome
Grignard Reaction Cyclohexylalkyl halide, 2-cyanopyridine (B140075)Mg, then H₃O⁺Varied chain length depending on starting halide
Wittig Reaction Cyclohexylalkyl aldehyde, pyridyl phosphonium (B103445) ylideBaseVaried chain length depending on reactants
Arndt-Eistert Homologation Carboxylic acid precursorSOCl₂, CH₂N₂, then H₂O/heat or Ag₂OChain extended by one carbon
Kowalski Ester Homologation Ester precursorLDA, CH₂Br₂, then n-BuLiChain extended by one carbon

These methods allow for the synthesis of a homologous series of compounds, enabling a systematic study of structure-activity relationships.

The introduction of functional groups onto the (4-cyclohexyl)butyl chain can modulate the molecule's polarity, hydrogen bonding capacity, and metabolic stability. studymind.co.ukpressbooks.pubmasterorganicchemistry.com Functionalization can be achieved through various reactions, depending on the desired group.

For example, radical halogenation could introduce a halide at various positions on the chain, which can then be substituted by other nucleophiles to introduce groups like hydroxyl, amino, or cyano. Oxidation reactions can introduce hydroxyl or carbonyl groups.

The table below provides examples of functional groups that can be introduced onto the alkyl chain.

Functional GroupMethod of IntroductionPotential Reagents
Hydroxyl (-OH) Hydroboration-oxidation of an alkene precursorBH₃, then H₂O₂/NaOH
Reduction of a ketone precursorNaBH₄
Amino (-NH₂) Reductive amination of a ketone precursorNH₃, H₂, catalyst
Gabriel synthesis from a halide precursorPotassium phthalimide, then hydrazine
Halogen (-F, -Cl, -Br, -I) Radical halogenationNBS (for allylic/benzylic) or Br₂/light
Cyano (-CN) Nucleophilic substitution of a halide precursorNaCN

The strategic placement of these functional groups can lead to analogs with improved properties.

The cyclohexyl ring of this compound can exist in different stereoisomeric forms if it is substituted. The synthesis of specific diastereomers is crucial as different stereoisomers can have vastly different biological activities and physical properties. libretexts.org

The table below summarizes key aspects of stereochemical modifications on the cyclohexyl ring.

ModificationSynthetic StrategyKey Considerations
Diastereomer Synthesis Stereoselective reduction of a cyclohexanone (B45756) precursorChoice of reducing agent and catalyst
Diastereoselective alkylation of a cyclohexanone enolateUse of chiral auxiliaries or catalysts
Cis/Trans Isomerism Controlled hydrogenation of a substituted cyclohexeneCatalyst and reaction conditions
Nucleophilic substitution on a cyclic substrateSₙ2 reactions lead to inversion of stereochemistry
Conformational Control Introduction of bulky groupsBulky groups favor equatorial positions

By controlling the stereochemistry of the cyclohexyl ring, it is possible to design analogs with specific three-dimensional structures, which is essential for optimizing interactions with biological targets.

Chiral Analog Synthesis

The creation of chiral analogs from the prochiral this compound is of significant interest for producing enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and materials science. thieme-connect.com The primary focus is on the stereoselective transformation of the ketone functional group.

The most direct route to chiral analogs of this compound involves the enantioselective reduction of its carbonyl group to a secondary alcohol. This transformation breaks the plane of symmetry in the starting material, creating a new stereocenter. Several catalytic methods are well-established for the asymmetric reduction of prochiral ketones, including those with a pyridyl moiety. organicreactions.org

Transition-Metal-Catalyzed Asymmetric Reductions:

A variety of transition metals, such as ruthenium, rhodium, iridium, iron, and copper, are used to catalyze the asymmetric reduction of 2-pyridyl ketones. thieme-connect.com These methods, which include hydrogenation, transfer hydrogenation, and hydrosilylation, are highly effective in producing chiral 2-pyridyl alkyl alcohols with high enantioselectivity. thieme-connect.com For instance, ruthenium complexes with chiral ligands like (S)-BINAP have been successfully employed in the direct asymmetric reductive amination of 2-acetylpyridines, a reaction that proceeds via an intermediate alcohol. acs.org The choice of metal and chiral ligand is critical for achieving high yields and enantiomeric excess (ee).

Enantioselective Borane (B79455) Reduction:

Catalytic borane reduction using chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of ketones. organicreactions.orgresearchgate.net This method is known for its high degree of enantioselectivity and predictable stereochemistry. researchgate.net Novel spiroborate esters derived from amino alcohols have also been developed as effective catalysts for the borane reduction of various prochiral ketones, yielding optically active alcohols with up to 99% ee. researchgate.net These catalysts offer a reliable and practical approach for the synthesis of chiral alcohols from ketones like this compound.

Asymmetric Reduction Method Catalyst/Reagent Key Features Potential Product from this compound
Asymmetric Transfer HydrogenationChiral Ru, Ir, or Fe complexesHigh enantioselectivity, uses hydrogen donors like isopropanol (B130326) or formic acid. thieme-connect.comresearchgate.net(R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol
Asymmetric HydrogenationChiral Rh or Ru complexes (e.g., with BINAP)Uses H2 gas, high efficiency. acs.org(R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol
Enantioselective Borane ReductionCBS catalyst or other oxazaborolidinesPredictable stereochemistry, high ee. researchgate.net(R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol
Asymmetric HydrosilylationChiral Rh or Cu complexesMild reaction conditions. thieme-connect.com(R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol

Diastereoselective synthesis is another powerful strategy for creating specific stereoisomers. This approach typically involves the use of a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction.

A relevant example is the diastereoselective reduction of chiral N-p-toluenesulfinyl imines derived from 2-pyridyl ketones. unito.it In this method, the ketone is first condensed with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide, to form a chiral N-sulfinyl imine. The subsequent reduction of this imine with a hydride reagent, like sodium borohydride (B1222165) or L-Selectride, proceeds with facial selectivity controlled by the chiral sulfinyl group. This leads to a diastereomeric mixture of sulfinamides, from which the chiral amine can be obtained after removal of the sulfinyl auxiliary. unito.it While this method directly yields a chiral amine, the intermediate chiral alcohol can also be accessed. This approach allows for the synthesis of specific diastereomers, which can be crucial when multiple stereocenters are present or being introduced.

Diastereoselective Synthesis Step Reagent/Auxiliary Intermediate Product Final Chiral Product
Imine Formation(S)-(+)-p-toluenesulfinamide, Ti(OEt)4(S)-N-((E)-1-(pyridin-2-yl)-4-cyclohexylbutylidene)-p-toluenesulfinamide(S,R)- or (S,S)-N-(1-(pyridin-2-yl)-4-cyclohexylbutyl)-p-toluenesulfinamide
Diastereoselective ReductionNaBH4 or L-SelectrideDiastereomeric mixture of sulfinamides(R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-amine

Synthesis of Hybrid Molecules with Complementary Chemical Functionalities

The synthesis of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or novel activity profile. nih.gov This strategy can be applied to this compound by attaching other chemical moieties with complementary functionalities.

Starting from this compound, one could envision several pathways to hybrid molecules. For instance, the ketone could be functionalized to introduce a reactive handle, such as an azide (B81097) or an alkyne. This functionalized derivative could then be coupled with another molecule containing a complementary reactive group. Alternatively, the chiral alcohol or amine derivatives discussed in the previous sections could serve as starting points for esterification or amidation reactions to link them with other molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds. nih.gov

Exploration of Catalytic Roles and Coordination Chemistry of 4 Cyclohexyl Butyl 2 Pyridyl Ketone Derivatives

Ligand Design and Synthesis of Metal Complexes

The design of ligands is a cornerstone of modern catalysis. For derivatives of (4-Cyclohexyl)butyl 2-pyridyl ketone, the synthetic strategy would likely involve the reaction of the ketone with a metal precursor, such as a metal halide or acetate (B1210297) salt. The synthesis of palladium(II) complexes with di(2-pyridyl) ketone (dpk), for instance, has been achieved by reacting dpk with Pd(II) salts in a 1:1 molar ratio in a solvent like dichloromethane. nih.gov This straightforward approach is expected to be applicable to this compound, leading to the formation of novel metal complexes.

Characterization of Coordination Modes (e.g., N,O-chelation)

The defining feature of 2-acylpyridine ligands is their ability to act as bidentate chelators, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This N,O-chelation forms a stable five-membered ring, a common motif in coordination chemistry. nih.gov In the case of di(2-pyridyl) ketone palladium(II) complexes, however, an interesting deviation is observed where the ligand coordinates in a bidentate fashion through the two pyridine nitrogen atoms, leaving the ketone oxygen uncoordinated. nih.gov Conversely, in complexes with 2-acetylpyridine (B122185) benzoylhydrazone, the ligand acts as a monobasic tridentate N,N,O-donor.

For this compound, the most probable coordination mode is N,O-chelation. The bulky cyclohexylbutyl group would likely favor this chelation to minimize steric strain that might arise from alternative coordination patterns. X-ray crystallography would be the definitive method to determine the precise coordination geometry, which is often a distorted square planar or octahedral arrangement depending on the metal and other coordinating ligands. Spectroscopic techniques such as FT-IR are also invaluable; the coordination of the carbonyl oxygen to the metal center typically results in a noticeable shift of the C=O stretching frequency to a lower wavenumber compared to the free ligand.

Study of Electronic and Steric Properties of Metal Complexes

The catalytic performance of a metal complex is intrinsically linked to the electronic and steric properties of its ligands. The this compound ligand presents a fascinating case for studying these effects.

Electronic Properties: The pyridine ring is an electron-withdrawing group, which can influence the electron density at the metal center. The nature of the substituent on the acyl group can further tune these electronics. While the cyclohexylbutyl group is primarily an electron-donating alkyl group, its effect is likely to be less pronounced than that of more strongly electron-donating or withdrawing groups placed directly on the pyridine ring. Studies on related pyridyl ligands have shown that the electronic properties of substituents can modulate the ligand field strength and the spin state of the coordinated metal ion, such as iron(II). rawdatalibrary.net

Applications in Homogeneous Catalysis

Metal complexes derived from pyridyl-ketone type ligands have demonstrated utility in a range of homogeneous catalytic reactions. The unique steric and electronic profile of this compound derivatives suggests they could be promising catalysts in several key transformations.

Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling, hydroformylation)

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgnih.gov Palladium complexes are the most common catalysts for these transformations. researchgate.net

Heck and Suzuki Reactions: Palladium complexes of pyridyl-imine ligands have been shown to be active precatalysts for the Heck reaction, coupling aryl halides with alkenes. nih.gov For example, palladium(II) complexes with di(2-pyridyl) ketone have been successfully employed as catalysts in the Heck reaction between iodobenzene (B50100) and methyl acrylate, leading to high yields of the coupled product. researchgate.net It is highly probable that palladium complexes of this compound would also catalyze such reactions. The bulky cyclohexylbutyl group could potentially enhance catalyst stability and influence selectivity.

Below is a table with representative data for Heck coupling reactions catalyzed by a related pyridyl-imine palladium complex, which could serve as a model for the expected performance of a this compound-palladium catalyst.

Table 1: Heck Coupling Catalyzed by a Pyridyl-Imine Palladium(II) Complex Data adapted from analogous systems.

Aryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzeneMethyl acrylate0.1Et3NDMF802.5>99 nih.gov
4-BromoacetophenoneStyrene1Na2CO3DMF1201295 nih.gov
4-Iodonitrobenzenen-Butyl acrylate0.5K2CO3NMP140492 bohrium.com

Similarly, nickel-catalyzed Suzuki-Miyaura coupling reactions have been facilitated by pyridine derivative ligands, showcasing the versatility of this ligand class. researchgate.net

Hydroformylation: This process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes are the most effective catalysts. nih.gov The ligand's steric and electronic properties are critical in controlling the regioselectivity (linear vs. branched aldehyde). The bulky nature of the this compound ligand could be advantageous in directing the selectivity of this reaction, analogous to how bulky phosphine (B1218219) ligands are employed. nih.gov

Oxidation and Reduction Catalysis

Oxidation Catalysis: Metal complexes of pyridyl-containing ligands are known to catalyze a variety of oxidation reactions. For instance, copper(II) complexes with pyrazole-based ligands have been shown to mimic the activity of antioxidant enzymes. scilit.com Furthermore, copper(II) complexes of 2,2':6',2''-terpyridine derivatives are active in the aerobic oxidation of alcohols. mdpi.com It is conceivable that a manganese or cobalt complex of this compound could catalyze the oxidation of hydrocarbons or alcohols, with the bulky ligand potentially preventing catalyst dimerization and deactivation.

Table 2: Catalytic Oxidation of Isopropylbenzene by Analagous Copper(II) Complexes Data adapted from analogous systems.

CatalystSubstrateOxidantSolventTemperature (°C)Conversion (%)Major ProductsReference
[CuBr2(4-Me-Ph-bian)]IsopropylbenzeneO2Acetonitrile5015.2IPBHP, AP, PP acs.org
[CuBr2(2-Me-Ph-bian)]IsopropylbenzeneO2Acetonitrile5010.8IPBHP, AP, PP acs.org

Reduction Catalysis: The reverse reaction, the reduction of carbonyls, is also a key transformation. Asymmetric transfer hydrogenation of ketones to chiral alcohols is often catalyzed by iridium and ruthenium complexes bearing chiral ligands. researchgate.netrsc.org While the parent this compound is achiral, the principles of reduction catalysis are relevant to its broader class of compounds.

Asymmetric Catalysis with Chiral Derivatives

To achieve asymmetric catalysis, a chiral element must be introduced into the catalytic system. This is typically done by using a chiral ligand. For the this compound framework, chirality could be introduced in several ways:

Modification of the Cyclohexyl Group: Introducing stereocenters on the cyclohexyl ring.

Modification of the Butyl Chain: Introducing a stereocenter on the butyl linker.

Derivatization of the Pyridine Ring: Attaching a chiral auxiliary to the pyridine ring.

Iridium complexes with chiral NNP ligands derived from cinchona alkaloids have shown excellent enantioselectivity (up to 99% ee) in the asymmetric transfer hydrogenation of aromatic ketones. Similarly, chiral iridium complexes with carbohydrate-functionalized pyridin-carboxamide ligands have been used for the asymmetric transfer hydrogenation of α-ketoacids in water. researchgate.net These examples highlight the potential for developing chiral analogues of this compound for asymmetric transformations. The bulky cyclohexyl group could play a crucial role in creating a well-defined chiral environment around the metal center, leading to high levels of enantiocontrol.

Table 3: Asymmetric Transfer Hydrogenation of Aromatic Ketones with an Analogous Chiral Iridium Catalyst Data adapted from analogous systems.

Substrate (Ketone)Catalyst SystemS/C RatioSolventTemperature (°C)Conversion (%)ee (%)Reference
Acetophenone[Ir(COD)Cl]2 / Chiral NNP Ligand200i-PrOHRT9998
1-(4-Chlorophenyl)ethanone[Ir(COD)Cl]2 / Chiral NNP Ligand200i-PrOHRT9999
1-(2-Naphthyl)ethanone[Ir(COD)Cl]2 / Chiral NNP Ligand200i-PrOHRT9997

Insufficient Information Available for Heterogeneous Catalysis of this compound Derivatives

A comprehensive search for scholarly data on the development of heterogeneous catalytic systems involving derivatives of this compound has yielded insufficient information to construct a detailed scientific article as per the requested outline.

Despite a thorough investigation into scientific databases and academic publications, no specific research findings, data tables, or detailed reports on the immobilization strategies and performance evaluation of supported catalysts for this particular compound were found. The general principles of heterogeneous catalysis and catalyst immobilization are well-documented for other compounds, including some pyridyl ketone derivatives. acs.orgmdpi.comrsc.org However, specific details regarding this compound are absent in the available literature.

The intended article was to focus on the following areas:

Development of Heterogeneous Catalytic Systems

Performance Evaluation of Supported Catalysts:This subsection was planned to present data on the catalytic activity, selectivity, stability, and reusability of the immobilized catalysts in specific chemical reactions.mdpi.com

Without access to research that has been conducted on this compound in these specific contexts, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy. The search results did provide information on related areas, such as the coordination chemistry of di-2-pyridyl ketone and the catalytic activity of various ketone compounds in different reactions, but none that specifically address the subject compound in heterogeneous catalysis. nih.govresearchgate.netresearchgate.net

Therefore, it is not possible to provide a scientifically sound and detailed article on the "" with a focus on heterogeneous catalytic systems at this time. Further primary research would be required to generate the data necessary to populate the outlined sections.

Theoretical and Computational Studies of 4 Cyclohexyl Butyl 2 Pyridyl Ketone

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to predicting the electronic properties and reactivity of molecules.

The electronic structure dictates the fundamental chemical nature of a molecule. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com

In (4-Cyclohexyl)butyl 2-pyridyl ketone, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO is likely centered on the electron-withdrawing carbonyl group (C=O). The interaction between these orbitals governs the molecule's electronic transitions and reactivity patterns. wuxiapptec.com Computational studies on similar aromatic ketones have shown that substituents can significantly alter the HOMO-LUMO gap; for instance, the inclusion of a ketone group is known to have a substantial impact on reducing this energy gap. nih.govresearchgate.net

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electrophilic and nucleophilic regions of the molecule. For this ketone, the oxygen atom of the carbonyl group would exhibit a high negative charge density, making it a prime site for electrophilic attack. Conversely, the carbonyl carbon and protons on the pyridine ring would show positive charge density.

Table 1: Illustrative Calculated Electronic Properties for a Pyridyl Ketone Analog
ParameterCalculated Value (Illustrative)Significance
EHOMO-6.3 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability. irjweb.com
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. irjweb.com
HOMO-LUMO Gap (ΔE)4.5 eVIndicates chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability.

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can determine the activation energy barriers and elucidate reaction mechanisms. For this compound, a potential reaction of interest could be its reduction or its participation in a cycloaddition.

Computational methods can accurately predict various spectroscopic properties, which is crucial for structure confirmation and interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, a very strong absorption band characteristic of the carbonyl (C=O) stretch would be predicted. In analogous acyclic ketones and cyclohexanone (B45756), this peak appears around 1715-1717 cm⁻¹. youtube.com Calculations can also help interpret shifts in these frequencies due to intermolecular interactions, such as those observed in pyridine complexes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. These calculations are vital for assigning signals in experimental spectra, especially for complex molecules with many non-equivalent protons and carbons. Computational studies on complex organic molecules have demonstrated the power of NMR prediction in confirming stereochemistry and conformation. ethz.chrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to the wavelengths of light absorbed by the molecule. For an aromatic ketone, transitions such as the n→π* (from the carbonyl oxygen's lone pair to the π system) and π→π* (within the pyridine ring) would be predicted, helping to interpret the UV-Vis spectrum.

Table 2: Predicted Key IR and NMR Data Points (Based on Analogous Structures)
SpectroscopyFeaturePredicted Value/RegionReference/Comment
IRC=O Stretch~1715 cm⁻¹Characteristic strong peak for an alkyl-aryl ketone. youtube.com
¹³C NMRCarbonyl Carbon (C=O)~195-205 ppmTypical downfield shift for a ketone carbonyl carbon.
¹H NMRPyridine Protons~7.5-8.7 ppmDeshielded protons in the aromatic region.

Conformational Analysis and Molecular Dynamics Simulations

Due to its flexible butyl chain and cyclohexyl ring, this compound can exist in numerous conformations. Understanding this conformational landscape is key to understanding its physical properties and biological interactions.

A molecule's potential energy surface, or energy landscape, describes the energy of the molecule as a function of its geometry. nih.gov Minima on this landscape correspond to stable or metastable conformations. nih.gov For this compound, conformational analysis would focus on:

Cyclohexyl Ring Conformation: The cyclohexyl ring predominantly adopts a low-energy chair conformation. However, boat and twist-boat conformations exist as higher-energy intermediates in the ring-flipping process. researchgate.net In related substituted cyclohexanes, the diequatorial chair conformation is often found to be the most stable. nih.gov

Butyl Chain Torsion: The four-carbon chain has several rotatable bonds, leading to a multitude of possible conformers (e.g., anti, gauche).

Orientation of the Pyridyl Ketone Group: Rotation around the bond connecting the butyl chain to the carbonyl group introduces further conformational possibilities.

Computational methods can systematically explore these possibilities to identify the global energy minimum—the most stable conformation—and other low-energy conformers that may be significantly populated at room temperature. rsc.org

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's movement over time. An MD simulation of this compound would reveal the dynamic interplay between its different parts. mdpi.comamanote.com

Key dynamic behaviors to investigate would include the rate of chair-to-chair interconversion (ring flipping) of the cyclohexyl moiety and the flexibility of the butyl linker. These motions are often on the nanosecond to microsecond timescale. nih.gov Such simulations provide insight into the molecule's effective size, shape, and how it might adapt its conformation when interacting with other molecules or a biological target.

Docking Studies (focused on interactions with specific chemical agents and surfaces for material science or catalytic applications)

No published research detailing the docking studies of this compound with a focus on its interactions with chemical agents or surfaces for material science or catalytic applications could be identified. Such studies would theoretically involve computational simulations to predict the binding orientation and affinity of the molecule to a target of interest, providing insights into its potential applications in areas like corrosion inhibition, surface coating, or as a ligand in catalysis. However, no specific data, such as binding energies or interaction geometries with surfaces or catalytic sites, has been reported for this compound.

Predictive Modeling for Structure-Reactivity Relationships

There is no available research on predictive modeling for the structure-reactivity relationships of this compound. This type of study would typically employ computational chemistry methods, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, to correlate the molecule's structural features with its chemical reactivity or physical properties. Such models are valuable for predicting the behavior of a compound in various chemical environments, but no such predictive models have been developed or published for this compound.

Future Directions and Emerging Research Avenues for 4 Cyclohexyl Butyl 2 Pyridyl Ketone

Integration with Advanced Synthetic Methodologies

The synthesis of (4-Cyclohexyl)butyl 2-pyridyl ketone and its derivatives stands to benefit significantly from the adoption of advanced synthetic methodologies that offer enhanced control, efficiency, and scalability over traditional batch processes.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering numerous advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. While specific studies on the continuous synthesis of this compound are not yet prevalent, the principles of flow chemistry can be readily applied. Future research could focus on developing a continuous-flow process for its synthesis. A potential multi-step flow synthesis could be envisioned, starting from readily available precursors. For instance, a process could be designed where the initial coupling reactions are performed in a heated microreactor, followed by in-line purification and subsequent reaction steps in a sequential manner. This approach would not only enable the production of multi-gram quantities without the need for traditional workup and purification but could also allow for the synthesis of analogues by simply altering the starting materials fed into the system. uc.pt The development of such a process would be a significant step towards the large-scale, cost-effective production of this ketone.

ParameterTraditional Batch Synthesis (Hypothetical)Continuous Flow Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours
Scalability Difficult, requires process redevelopmentStraightforward by extending run time
Safety Handling of large quantities of reagentsSmaller reaction volumes, improved heat dissipation
Product Purity Often requires extensive purificationIn-line purification can lead to higher purity

Photoredox Catalysis and Electrosynthesis in Functionalization

The functionalization of the pyridyl and cyclohexyl moieties of this compound offers a rich field for exploration using modern synthetic techniques. Photoredox catalysis and electrosynthesis have gained prominence as powerful tools for mild and selective C-H functionalization and cross-coupling reactions. acs.org

Future research could investigate the use of visible-light-induced photoredox catalysis for the late-stage functionalization of the pyridine (B92270) ring. rsc.org For example, the introduction of various substituents could be achieved by leveraging the excited-state reactivity of photocatalysts to generate reactive radical intermediates under mild conditions. This would provide access to a diverse library of derivatives with potentially novel properties. Similarly, electrosynthesis offers a reagent-free method for oxidation and reduction reactions, avoiding the use of stoichiometric oxidants or reductants and thereby contributing to greener synthetic routes. The ketone functionality itself could be a target for electrochemical transformations, such as reductive coupling reactions.

MethodPotential Application to this compoundAdvantages
Photoredox Catalysis C-H functionalization of the pyridine or cyclohexyl ring; Cross-coupling reactions.Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. acs.orgrsc.org
Electrosynthesis Oxidation or reduction of the ketone; Functionalization via electrochemically generated intermediates.Avoids hazardous reagents, precise control over redox potential, potential for automation.

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce the environmental impact of chemical processes. rsc.org The future development of synthetic routes to this compound will undoubtedly be guided by these principles.

Catalyst Recycling and Reusability Studies

Many synthetic transformations rely on precious metal catalysts. A key aspect of green chemistry is the development of methods for catalyst recycling and reuse to minimize waste and cost. Future research on the synthesis of this compound should incorporate studies on the recyclability of any catalysts employed. This could involve the use of heterogeneous catalysts that can be easily filtered and reused, or the development of homogeneous catalysts that can be recovered through techniques like phase separation or membrane filtration. For instance, in a continuous flow process, a heterogeneous catalyst could be packed into a column, allowing for continuous reaction and eliminating the need for catalyst separation from the product stream.

Development of Solvent-Free or Environmentally Benign Solvent Reactions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. A significant focus of future research should be on developing synthetic steps that are either solvent-free or utilize environmentally benign solvents. rsc.org Mechanochemical methods, such as ball milling, offer a promising avenue for conducting reactions in the absence of bulk solvents. rsc.org Alternatively, the use of green solvents such as water, ethanol, or bio-derived solvents could be explored. researchgate.netresearchgate.net The investigation of solvent effects on reaction yield and selectivity will be crucial in identifying sustainable synthetic routes. For instance, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) would significantly improve the environmental profile of the synthesis. researchgate.net

Green Chemistry ApproachApplication to SynthesisPotential Benefits
Catalyst Recycling Use of heterogeneous catalysts or recoverable homogeneous catalysts.Reduced cost, minimized metal waste.
Solvent-Free Reactions Mechanochemistry (ball milling).Elimination of solvent waste, potentially unique reactivity. rsc.org
Benign Solvents Use of water, ethanol, or bio-derived solvents.Reduced environmental impact and toxicity. researchgate.net

Automation and High-Throughput Experimentation in Discovery and Optimization

To accelerate the discovery of new derivatives of this compound and to optimize reaction conditions, automation and high-throughput experimentation (HTE) will be indispensable tools. HTE platforms allow for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in a parallel fashion.

Future research could employ robotic systems to prepare and screen arrays of reactions for the functionalization of this compound. This would enable the rapid identification of optimal conditions for desired transformations and the discovery of novel reactivity. The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the research and development process. The integration of HTE with flow chemistry systems could create powerful automated platforms for both the discovery and the continuous production of novel compounds based on the this compound scaffold.

TechnologyApplication in ResearchKey Advantages
High-Throughput Experimentation (HTE) Screening of catalysts, ligands, and reaction conditions for functionalization.Rapid optimization, discovery of new reactions, generation of large datasets.
Automation Robotic synthesis and purification of derivatives.Increased efficiency, reproducibility, and throughput.
Data-Driven Modeling Use of HTE data to build predictive models for reaction outcomes.Accelerated optimization, rational design of experiments.

Development of Novel Spectroscopic and Analytical Tools for In-situ Reaction Monitoring and Characterization

The efficient synthesis and subsequent application of this compound rely heavily on precise control over reaction parameters. Traditional analytical methods, which often involve the withdrawal of samples for offline analysis, can introduce time delays and may not provide a true representation of the reaction state at a given moment. Consequently, there is a significant research thrust towards the development and implementation of novel spectroscopic and analytical tools for the in-situ, or real-time, monitoring and characterization of the synthetic processes leading to this and related pyridyl ketones.

The synthesis of ketones such as this compound can involve sensitive and highly exothermic processes, like the Grignard reaction. mt.com In such reactions, accurate dosing of reactants is critical to maximize yield and minimize the formation of impurities. dtu.dkresearchgate.net Over- or under-addition of a Grignard reagent, for instance, can lead to unwanted side products. dtu.dk Real-time monitoring provides immediate feedback, allowing for dynamic control of reaction conditions, which is a cornerstone of modern Process Analytical Technology (PAT).

Spectroscopic Tools for Real-Time Monitoring

Vibrational spectroscopy techniques are particularly well-suited for in-situ monitoring because they are non-destructive and can provide rich structural information. wiley.com

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for tracking the progress of reactions involving ketones. researchgate.net By inserting a probe directly into the reaction vessel, these techniques can monitor the disappearance of reactant signals and the appearance of product signals. For instance, in the synthesis of a ketone, the characteristic carbonyl (C=O) stretch of the product will emerge and intensify as the reaction proceeds. Inline FTIR has been successfully used to monitor Grignard reactions by tracking the concentration of reagents and the formation of the product in real time. mt.comresearchgate.net This allows for the precise detection of reaction initiation and completion, significantly improving safety and process robustness. researchgate.net NIR spectroscopy, in particular, offers advantages for process applications due to its ability to use longer path lengths and fiber optics for remote sampling. dtu.dk

Raman Spectroscopy: Raman spectroscopy is another vibrational technique that offers complementary information to IR spectroscopy. wiley.com It is particularly advantageous for monitoring reactions in aqueous media, as the Raman signal of water is weak. Portable Raman instruments are being developed for rapid, non-destructive analysis, which could be adapted for monitoring the synthesis of specific ketones and identifying key intermediates or byproducts at different stages. wvu.edu

The following table provides a comparative overview of these in-situ spectroscopic techniques.

Table 1: Comparison of In-situ Spectroscopic Techniques for Monitoring Ketone Synthesis

Technique Principle Typical Application Advantages Limitations
FTIR Spectroscopy Measures the absorption of mid-infrared light by molecular vibrations. Real-time monitoring of functional group changes (e.g., C=O, O-H) in batch or flow reactors. mt.com High specificity, rich structural information, can detect short-lived intermediates. researchgate.net Water absorption can be strong; probes can be susceptible to fouling.
NIR Spectroscopy Measures the absorption of near-infrared light (overtones and combination bands). Monitoring bulk composition in continuous processes; quantifying reactant and product concentrations. dtu.dk Non-destructive, allows for remote monitoring via fiber optics, deeper sample penetration than FTIR. dtu.dkwiley.com Spectra can be complex with overlapping bands, often requiring chemometric models for interpretation. dtu.dk

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary to IR; good for symmetric bonds and aqueous solutions; potential for portable analysis. wiley.comwvu.edu | Weak water interference, sharp spectral bands, can be used with fiber optics. | Fluorescence from the sample can interfere; can have lower sensitivity than IR for some functional groups. |

Advanced Analytical Methods for Enhanced Characterization

While spectroscopic tools excel at real-time monitoring, hyphenated chromatographic and mass spectrometric techniques provide unparalleled sensitivity and specificity for detailed characterization, albeit often in an at-line or offline capacity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like ketones. nih.gov To improve volatility and thermal stability for analysis, ketones can be converted into derivatives. A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with ketones to form stable oximes that are easily analyzed by GC.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex mixtures, LC-MS is the method of choice. nih.gov Similar to GC, derivatization is often employed to enhance the detection of ketones. nih.govthermofisher.com 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with carbonyl compounds to form hydrazones, which can be readily detected by UV or mass spectrometry. nih.gov This approach is robust and reproducible for quantifying carbonyl compounds in various matrices. nih.gov The development of Ultra-Performance Liquid Chromatography (UPLC) has significantly reduced analysis times compared to traditional HPLC, allowing for higher throughput.

The table below summarizes these advanced analytical methods.

Table 2: Overview of Advanced Analytical Methods for Ketone Characterization | Method | Principle | Derivatization Options | Advantages | | :--- | :--- | :--- | :--- | | GC-MS | Separates volatile compounds in a gas phase followed by mass-based detection and identification. | PFBHA to form oximes. | High resolution, high sensitivity, provides structural information from mass fragmentation patterns. nih.gov | Requires analyte to be volatile and thermally stable, or to be derivatized. | | LC-MS/UPLC-MS | Separates compounds in a liquid phase followed by mass-based detection. | DNPH to form hydrazones. nih.gov | Applicable to a wide range of compounds, including non-volatile ones; high sensitivity and specificity. nih.gov | Mobile phase can affect ionization efficiency; derivatization may be needed for optimal sensitivity. thermofisher.com |

Future research will likely focus on the integration of these techniques. For example, combining real-time spectroscopic data with automated, rapid LC-MS analysis could provide a comprehensive understanding of the reaction landscape for this compound. Furthermore, the application of machine learning algorithms to analyze the large datasets generated by these in-situ tools will enable more sophisticated process control, predictive modeling of reaction outcomes, and accelerated optimization of synthetic routes. wvu.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.